Methyl 4,7-Dichloroindole-3-acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
methyl 2-(4,7-dichloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-16-9(15)4-6-5-14-11-8(13)3-2-7(12)10(6)11/h2-3,5,14H,4H2,1H3 |
InChI Key |
VDNXOYDZGWXRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of Methyl 4,7 Dichloroindole 3 Acetate
Reactivity of the Methyl Ester Functionality
The methyl ester group in Methyl 4,7-dichloroindole-3-acetate is a primary site for chemical modification, with hydrolysis being a fundamental reaction.
Ester Hydrolysis Research
Ester hydrolysis is a significant reaction of esters, which are generally neutral compounds. libretexts.orglibretexts.org The process, literally meaning "splitting with water," involves the replacement of the alkoxy (OR') group. libretexts.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org
In acidic hydrolysis, the ester is heated with a large volume of water containing a strong acid catalyst. libretexts.orglibretexts.org This reaction is the reverse of esterification and is a reversible process that does not proceed to completion. libretexts.orglibretexts.org The outcome of acidic hydrolysis of an ester is a carboxylic acid and an alcohol. libretexts.orglibretexts.org
Base-catalyzed hydrolysis, also known as saponification, utilizes a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to hydrolyze the ester. libretexts.orglibretexts.org Unlike acidic hydrolysis, the base is a reactant, not just a catalyst, and the reaction goes to completion. libretexts.org The products of this reaction are a carboxylate salt and an alcohol. libretexts.orglibretexts.org For instance, the hydrolysis of methyl benzoate (B1203000) in a potassium hydroxide solution results in the formation of potassium benzoate and methanol (B129727). libretexts.org
| Hydrolysis Type | Catalyst/Reactant | Products | Reaction Completion |
| Acidic | Strong Acid (e.g., HCl) | Carboxylic Acid & Alcohol | Reversible |
| Basic (Saponification) | Strong Base (e.g., NaOH) | Carboxylate Salt & Alcohol | Completion |
Nucleophilic Substitution Reactions at Chlorine Atom(s)
The chlorine atoms attached to the indole (B1671886) ring at the 4 and 7 positions are susceptible to nucleophilic substitution reactions. This type of reaction, particularly nucleophilic aromatic substitution (SNAr), is a valuable method for introducing various functional groups onto an aromatic ring. The regioselectivity of such substitutions can be a key factor in the synthesis of complex molecules. For instance, in the synthesis of 4-aminoquinazoline derivatives, regioselective SNAr reactions are employed to replace a chlorine atom at the C4 position. nih.gov Such reactions are often carried out in the presence of an inorganic base like sodium acetate (B1210297) or an organic base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). nih.gov In some cases, an excess of the amine nucleophile can act as both the nucleophile and the base. nih.gov Achieving a second substitution at other positions, such as C2 in dichloroquinazolines, may necessitate more forcing conditions like higher temperatures or the use of specialized catalytic systems. nih.gov
Condensation Reactions Involving the Indole Nucleus
The indole nucleus of this compound can participate in condensation reactions. The electron-rich nature of the indole ring makes it reactive towards electrophiles, and these reactions can be influenced by the substituents on the ring. The specific outcomes of condensation reactions will depend on the reaction partners and conditions employed.
Advanced Chemical Transformations and Mechanistic Investigations
Beyond fundamental reactions, the chemical behavior of compounds like this compound can be explored through more advanced transformations and detailed mechanistic studies.
Platinum-Catalyzed Addition Reactions
While specific data on platinum-catalyzed addition reactions involving this compound is not available, platinum catalysts are widely used in organic synthesis for various addition reactions. These catalysts can activate unsaturated bonds and facilitate the addition of a wide range of reagents. The specific reaction pathways and product distributions would be highly dependent on the nature of the platinum catalyst, the substrates, and the reaction conditions.
Hydrogen Atom Transfer Processes
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. Photoinduced HAT, for example, is a powerful method for generating synthetically useful radical species. nih.gov In some systems, direct photoexcitation can promote HAT. nih.gov For instance, acyl azolium salts, upon irradiation, can form triplet diradical species that undergo regioselective HAT. nih.gov The study of kinetic isotope effects (KIE) can provide evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction, supporting a HAT mechanism. nih.gov For example, large primary KIE values in certain cobalt-catalyzed reactions suggest a homolytic C-H bond cleavage via intramolecular H-atom abstraction. nih.gov The transfer of a hydrogen atom from a carbon-hydrogen bond to a radical species is a key step in many chemical and biological processes. nist.gov
Biological Activity Research and Mechanistic Elucidation of Methyl 4,7 Dichloroindole 3 Acetate Analogs
Investigation of Anticancer Potential in In Vitro Models
The anticancer potential of indole (B1671886) derivatives, particularly those with halogen substitutions, is a subject of ongoing research. Studies focus on their ability to induce cell death in cancer lines and the molecular pathways they disrupt.
Halogenated indole-3-acetic acid (IAA) derivatives have demonstrated significant cytotoxicity in preclinical studies. nih.gov Research on various substituted indole derivatives has identified their potential as anticancer agents. For instance, in a study of spiro oxindole (B195798) derivatives, a compound featuring a chloro group on the indolin-2-one scaffold showed potent activity against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC₅₀ values of 3.55 µM and 4.40 µM, respectively. nih.gov Importantly, these compounds did not exhibit cytotoxicity towards normal mouse embryonic fibroblast (NIH/3T3) cells. nih.gov
Further studies on other indole analogs, such as 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC), have shown dose-dependent cytotoxic effects on endometrial cancer cell lines (ECC-1 and KLE) with IC₅₀ values in the range of 2.5-10 µM. nih.gov Similarly, arylthioindole derivatives with halogen atoms at position 5 of the indole moiety have been evaluated for their antiproliferative activity. csic.es The introduction of a chlorine atom to certain arylthioindoles resulted in varied effects; in one case, it increased the inhibition of tubulin assembly but decreased the inhibition of MCF-7 cell growth. csic.es Another analog, a tubulin inhibitor known as compound 33c, demonstrated potent cytotoxicity against a range of tumor cell lines, including K562, with an IC₅₀ of 11 nM. medchemexpress.com
The following table summarizes the cytotoxic activity of selected indole analogs against various cancer cell lines.
| Compound/Analog | Cell Line(s) | IC₅₀ Value | Source |
| Chloro-substituted spiro oxindole | MCF-7 | 3.55 ± 0.49 μM | nih.gov |
| Chloro-substituted spiro oxindole | MDA-MB-231 | 4.40 ± 0.468 μM | nih.gov |
| 7-Methyl-indole ethyl isothiocyanate | ECC-1, KLE | ~2.5-10 μM | nih.gov |
| Tubulin inhibitor 7 (Compound 33c) | K562 | 11 nM | medchemexpress.com |
| Tubulin inhibitor 7 (Compound 33c) | NCIH460, SKOV3, BT549, etc. | 6-40 nM | medchemexpress.com |
This table is interactive. You can sort and filter the data.
Molecular modeling studies have been crucial in elucidating the mechanism of action for anticancer indole derivatives. A primary biological target identified for these compounds is tubulin, a protein essential for microtubule formation and, consequently, cell division. csic.esnih.gov Docking studies on arylthioindole (ATI) analogs showed that they likely bind in the colchicine (B1669291) site of β-tubulin. csic.es This binding is often stabilized by hydrogen bonds between the indole N-H group and the protein. csic.es
Similarly, in silico analyses of spiro oxindole derivatives validated their in vitro anticancer activity, revealing stable binding affinities within the target's binding cavity. nih.gov These computational studies help predict and confirm the interaction between the indole-based compounds and their molecular targets, providing a rationale for their cytotoxic effects. nih.govcsic.es
A key mechanism for the anticancer activity of many indole analogs is the inhibition of tubulin polymerization. csic.esnih.gov By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). csic.esnih.gov
Research has shown that arylthioindoles are effective inhibitors of tubulin assembly. csic.es For example, replacing a phenylthio group with a 3,4,5-trimethoxyphenylthio group in one analog increased its tubulin polymerization inhibition activity nearly six-fold. csic.es The introduction of a chlorine atom at position 5 of the indole ring did not alter the tubulin assembly inhibition in one instance, though it did reduce cytotoxicity against MCF-7 cells. csic.es Studies on other compounds, identified as ADAMs (alkenyldiarylmethanes), which are structurally similar to some tubulin-inhibiting indole derivatives, found that the most cytotoxic analogs were indeed active inhibitors of tubulin assembly, with IC₅₀ values for tubulin polymerization of 2.8 and 3.7 µM. nih.gov These compounds were also found to inhibit the binding of colchicine to tubulin, confirming their interaction at the colchicine binding site. nih.gov
Research on Plant Growth Regulation and Auxin Activity of Related Halogenated Indole Acetates
Halogenated indole acetates are recognized as a potent class of auxins, which are plant hormones that regulate numerous aspects of plant growth and development. nih.govwikipedia.org The presence of a halogen, such as chlorine, on the indole ring often enhances auxin activity compared to the endogenous auxin, indole-3-acetic acid (IAA). researchgate.net
The auxin activity of halogenated indoles has been confirmed in several bioassays. 4-Chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin found in legumes like peas, is among the most potent auxins identified. wikipedia.orgnih.gov In comparative studies, 4-Cl-IAA was found to be significantly more active than IAA. researchgate.net For example, it requires a tenfold lower concentration than IAA to produce the same growth-stimulating effect in certain assays. nih.gov
Bioassays using Avena (oat) coleoptiles demonstrated that 4-Cl-IAA and its methyl and ethyl esters possess stronger elongation activity than IAA. nih.gov The high activity of chlorinated auxins is often attributed to their increased resistance to metabolic degradation within the plant. researchgate.net Tests on various chloro-substituted IAAs have consistently shown them to be highly active auxins. researchgate.net
The following table summarizes the relative auxin activity of selected halogenated indole acetates compared to IAA.
| Compound | Plant System/Bioassay | Observed Activity | Source |
| 4-Cl-IAA | Corn coleoptile extension | ~10x more active than IAA | nih.gov |
| 4-Cl-IAA | Pea pericarp growth | Strong stimulation | nih.gov |
| 4-Cl-IAA Methyl Ester | Avena coleoptile elongation | As strong as free 4-Cl-IAA | nih.gov |
| 4-Cl-IAA Ethyl Ester | Avena coleoptile elongation | As strong as free 4-Cl-IAA | nih.gov |
| 5-Cl-IAA | General growth assays | High auxin activity | researchgate.net |
| 6-Cl-IAA | General growth assays | High auxin activity | researchgate.net |
| 7-Cl-IAA | Arabidopsis root growth | Less inhibitory at high conc. than other Cl-IAAs | nih.gov |
This table is interactive. You can sort and filter the data.
The influence of halogenated indole acetates on specific developmental processes like root and shoot growth is pronounced. In studies with black gram seedlings, esters of 4-Cl-IAA induced significant swelling and the formation of numerous lateral roots even at low concentrations. nih.gov Furthermore, these esters strongly promoted adventitious root formation in Serissa japonica cuttings, with the ethyl and allyl esters being approximately three times more effective than indole-3-butyric acid (IBA), a compound commonly used to promote rooting. nih.gov
Conversely, these compounds often inhibit shoot elongation. All tested esters of 4-Cl-IAA (except the tert-butyl ester) inhibited the growth of Chinese cabbage hypocotyls more effectively than the free acid. nih.gov In Arabidopsis, while low concentrations (0.1 nM) of chlorinated auxins showed slight root growth promotion, higher concentrations (100 nM) of 4-, 5-, and 6-Cl-IAA caused strong root growth inhibition. nih.gov This demonstrates that the effect of these potent auxins is highly concentration-dependent. mdpi.com
Exploration of Other Biological Modulatory Effects
Beyond their primary activities, indole-based compounds are frequently investigated for a wide range of other biological effects. The structural scaffold of indole is a privileged motif in medicinal chemistry, known to interact with various biological targets. Consequently, analogs of Methyl 4,7-dichloroindole-3-acetate are subjects of research to uncover additional therapeutic potentials, including antioxidant effects, enzyme inhibition, and receptor binding affinities.
Antioxidant Activity Research
Research into the antioxidant properties of specific chlorinated indole acetates is an emerging area. While direct studies on this compound are not extensively documented in publicly available literature, the antioxidant potential of its parent compound, Indole-3-acetic acid (IAA), provides a strong rationale for such investigations. In vitro studies have demonstrated that IAA can act as a potent antioxidant, comparable to other known indolic compounds, provided it is not in the presence of peroxidase. nih.gov
Further studies support these findings, highlighting the anti-inflammatory and anti-oxidative activity of IAA. nih.gov It has been shown to alleviate oxidative stress by directly neutralizing free radicals. nih.gov In animal models, administration of IAA resulted in a significant decrease in lipid peroxidation levels in the liver. nih.gov These findings suggest that the indole nucleus is capable of exerting a protective effect against oxidative damage, prompting further exploration into how substitutions, such as the dichlorination seen in this compound, might modulate this antioxidant capacity. Indole derivatives are recognized for possessing diverse biological activities, including antioxidant properties. mdpi.com
Enzyme Inhibition Studies (e.g., tyrosinase)
Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the production of melanin (B1238610). mdpi.com The inhibition of this enzyme is a primary strategy in the development of agents for treating hyperpigmentation disorders and is of great interest in the cosmetics industry. mdpi.commdpi.com The structural similarity of indole to tyrosine, the natural substrate of tyrosinase, has led researchers to investigate indole derivatives as potential inhibitors. mdpi.comnih.gov It has been suggested that indole intermediates formed during melanin synthesis can themselves inhibit or inactivate tyrosinase. nih.gov
Recent research has focused on designing and synthesizing novel indole derivatives with enhanced tyrosinase inhibitory activity. A study on indole–thiourea derivatives identified compounds with significant inhibitory potential. mdpi.com One such derivative, compound 4b , demonstrated competitive inhibition of mushroom tyrosinase with an IC₅₀ value that was markedly lower than that of kojic acid, a widely used standard inhibitor. mdpi.com This indicates that the indole scaffold is a promising framework for developing potent tyrosinase inhibitors. mdpi.com
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |
|---|---|---|---|
| Indole-thiourea derivative (4b) | Mushroom Tyrosinase | 5.9 ± 2.47 | Competitive |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 16.4 ± 3.53 | Not Specified |
Data sourced from a study on indole-thiourea derivatives as tyrosinase inhibitors. mdpi.com
Ligand Binding Affinity Studies (e.g., NMDA Receptor, Cannabinoid Receptor 1)
The versatility of the indole structure allows it to interact with a variety of receptors in the central nervous system.
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity and memory. nih.govnih.gov Certain indole derivatives have been identified as modulators of this receptor. For example, 4',6-diamidino-2-phenylindole (DAPI), a well-known fluorescent stain, is an indole derivative that has been shown to inhibit NMDA receptors in rat hippocampal neurons with an IC₅₀ of 3.1 ± 0.6 μM. nih.gov This finding demonstrates that the indole nucleus can be incorporated into structures that bind to and modulate NMDA receptor activity, suggesting a potential avenue for research for compounds like this compound.
Cannabinoid Receptor 1 (CB1): The CB1 receptor is a G-protein-coupled receptor that is abundant in the brain and is the primary target of cannabinoids. nih.govlumirlab.com The indole ring is a key structural feature in a class of synthetic cannabinoids known as aminoalkylindoles (AAIs). nih.gov The discovery that AAI analogs possess high affinity for the CB1 receptor has spurred significant research into indole derivatives as cannabimimetic agents. nih.gov Patents have been filed for various indole derivatives that demonstrate affinity for cannabinoid receptors, highlighting their potential use in therapies targeting the endocannabinoid system. google.com This established link between the indole scaffold and CB1 receptor activity provides a strong basis for evaluating the binding affinity of this compound and its analogs.
Structure Activity Relationship Sar Methodologies for Halogenated Indole Acetates
Impact of Halogenation Pattern on Biological Efficacy
Halogenation of the indole (B1671886) nucleus is a key strategy that can dramatically alter the auxin activity of indole-3-acetic acid (IAA). The position, number, and type of halogen substituent all play critical roles in determining the biological efficacy of the resulting compound. Generally, halogenation can increase the stability and potency of the auxin molecule. For instance, FADH2-dependent halogenases are enzymes that can catalyze the halogenation of aromatic compounds like tryptophan, a precursor to auxin biosynthesis.
Research into various halogenated indole alkaloids has revealed specific patterns of activity. For example, in studies of meridianins, marine-derived indole alkaloids, bromine substitution at positions 5, 6, or 7 of the indole ring was found to be important for their kinase inhibitory activity. nih.gov Specifically, a single bromine at position 5 or 6 enhanced potency, while di-bromination sometimes led to a slight reduction in activity. nih.gov
The position of the halogen on the indole ring is a primary determinant of auxin activity. Among the monochlorinated derivatives of IAA, 4-chloroindole-3-acetic acid (4-Cl-IAA) is recognized as one of the most potent natural auxins discovered to date. nih.gov It is found in certain higher plants, particularly in the seeds of legumes like peas (Pisum sativum), where its concentration can significantly exceed that of IAA. nih.govnih.gov The high activity of 4-Cl-IAA is demonstrated by its ability to stimulate growth responses, such as pea pericarp elongation and corn coleoptile extension, at concentrations up to ten times lower than those required for IAA. nih.gov This enhanced potency is partly attributed to its increased chemical stability compared to the non-halogenated IAA. nih.gov
In contrast to the high activity conferred by substitution at the 4-position, chlorination at other positions on the indole ring results in varied and often lower efficacy. Studies on Arabidopsis thaliana showed that while chlorination at the 4- and 5-positions caused significant growth inhibition (a characteristic of high auxin concentration), substitutions at the 6- or 7-position resulted in less pronounced inhibition. nih.gov Specifically, 7-chloro-IAA was found to be less effective than IAA itself. nih.gov This suggests that the 7-position is a less favorable site for halogenation in terms of auxin activity.
Table 1: Comparative Biological Activity of Chlorinated Indole-3-Acetic Acid Isomers This table provides a qualitative comparison based on findings from various plant bioassays.
| Compound | Position of Chlorine | Relative Auxin Activity | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | None | Baseline | nih.gov |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 4 | Very High | nih.gov |
| 5-Chloroindole-3-acetic acid | 5 | High | nih.gov |
| 6-Chloroindole-3-acetic acid | 6 | Moderate to High | nih.gov |
| 7-Chloroindole-3-acetic acid | 7 | Low | nih.gov |
Role of the Ester Moiety in Biological Response
The acetic acid side chain of indole auxins is another critical feature for biological activity. Specifically, the carboxyl group is essential for binding to the auxin co-receptor complex, such as TIR1/AFB, which initiates the downstream signaling cascade. nih.gov When this carboxyl group is modified, for instance by conversion to a methyl ester to form a compound like Methyl 4,7-Dichloroindole-3-acetate, the molecule's direct activity is typically lost.
Methyl indole-3-acetate (B1200044) (MeIAA), the ester of the parent auxin IAA, is not considered to be an active auxin itself because the esterified carboxyl group cannot be accommodated in the TIR1 binding pocket. nih.gov However, MeIAA and other auxin esters can function as "pro-hormones." They can be hydrolyzed in planta by carboxylesterase enzymes, which cleave the ester bond to release the active, free acid form (IAA). nih.gov Several esterases belonging to the AtMES family in Arabidopsis have been shown to hydrolyze MeIAA, thereby activating it. nih.gov
Comparative Analysis with Non-Halogenated and Other Substituted Indole Auxins
The biological efficacy of this compound is best understood through comparison with its non-halogenated parent, IAA, and other substituted auxins.
Versus Non-Halogenated Auxins (IAA): The primary difference conferred by halogenation, particularly chlorination, is a significant increase in potency and stability. nih.gov As discussed, 4-Cl-IAA is much more active than IAA in several bioassays. nih.gov This is often attributed to both enhanced binding to the auxin receptor and resistance to oxidative degradation, which is a major pathway for inactivating IAA. mdpi.com Dichlorination, as in the 4,7-dichloro derivative, would likely further increase the molecule's stability.
Versus Other Substituted Indoles: The nature and position of substituents create a wide spectrum of activity. While chlorination at the 4-position is highly activating, other substitutions can have different effects. For instance, studies on brominated indoles have also shown position-dependent activity in different biological contexts, such as anti-inflammatory assays where 5-bromination was more effective than 6- or 7-bromination. monash.edu The introduction of bulky groups can also alter the molecule's shape and its ability to fit into the receptor's binding pocket. The planar indole ring and the orientation of the side chain are crucial for activity. nih.govresearchgate.net
Computational Approaches to Structure-Activity Correlation
Modern drug discovery and molecular biology increasingly rely on computational methods to predict and explain the biological activity of small molecules. nih.gov These in silico approaches are valuable for studying the SAR of halogenated indole acetates.
Protein-Ligand Docking: This technique simulates the interaction between a ligand (the auxin) and its protein receptor (e.g., TIR1). nih.gov By predicting the binding pose and calculating a binding affinity score, researchers can estimate how well a modified auxin like 4,7-dichloro-IAA might fit into the receptor's binding pocket compared to IAA or 4-Cl-IAA. osti.gov These models can reveal how the size and electronic properties of the chlorine atoms at the 4- and 7-positions influence key hydrophobic and electrostatic interactions within the binding site. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the auxin molecule and its receptor over time. These simulations provide insights into the conformational flexibility of the auxin's side chain and how halogenation affects the stability of the ligand-receptor complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By analyzing a dataset of various halogenated indoles and their measured potencies, a predictive model can be developed. Such a model could estimate the activity of a novel compound like this compound based on its structural and physicochemical properties.
Analysis of Molecular Properties: Computational tools can calculate properties like the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net This is critical for understanding interactions with the receptor. For auxins, the charge distribution around the indole ring and the carboxyl group is a key determinant of binding and activity. researchgate.net
These computational approaches allow for the rapid screening of many potential auxin analogues and provide a theoretical framework for understanding the experimental results observed in bioassays, guiding the synthesis of new compounds with desired activities. nih.gov
Advanced Analytical Techniques in the Characterization of Methyl 4,7 Dichloroindole 3 Acetate
Spectroscopic Methodologies
Spectroscopy is fundamental to the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides information on the number and type of atoms, their connectivity, and their chemical environment. While specific experimental spectra for Methyl 4,7-dichloroindole-3-acetate are not widely available in public literature, the expected chemical shifts and coupling patterns can be predicted based on its structure and known data for similar indole (B1671886) compounds. nih.govsigmaaldrich.com
¹H NMR (Proton NMR): A ¹H NMR spectrum would confirm the presence of all non-exchangeable protons and their neighboring environments. The electron-withdrawing effects of the two chlorine atoms at positions 4 and 7, along with the ester group, would significantly influence the chemical shifts of the protons on the indole ring.
Indole NH: A broad singlet is expected at a downfield chemical shift (> 8.0 ppm).
Aromatic Protons: The protons at positions 5 and 6 would appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the adjacent chlorine atoms.
Indole C2-H: A singlet or a triplet (if coupled to the NH proton) would be observed, typically in the region of 7.0-7.5 ppm.
Methylene (B1212753) Protons (-CH₂-): A sharp singlet corresponding to the two protons of the acetate (B1210297) side chain would appear, likely around 3.8-4.0 ppm.
Methyl Protons (-OCH₃): A sharp singlet for the three methyl ester protons would be present, typically around 3.7 ppm. pdx.edu
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms. The chemical shifts are diagnostic for the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal, expected around 170-172 ppm.
Aromatic Carbons: The eight carbons of the indole ring would produce signals in the aromatic region (approx. 100-140 ppm). The carbons directly bonded to chlorine (C-4 and C-7) would have their shifts significantly affected.
Methylene Carbon (-CH₂-): The methylene carbon of the acetate group would appear in the aliphatic region, estimated around 30-35 ppm.
Methyl Carbon (-OCH₃): The methyl ester carbon signal is expected in the upfield region, typically around 52 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous indole structures. Actual experimental values may vary.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C=O | - | ~171.0 |
| -OCH₃ | ~3.7 (s, 3H) | ~52.3 |
| -CH₂- | ~3.9 (s, 2H) | ~31.5 |
| C-2 | ~7.3 (s, 1H) | ~125.0 |
| C-3 | - | ~108.0 |
| C-4 | - | ~128.0 |
| C-5 | ~7.1 (d, 1H) | ~122.0 |
| C-6 | ~7.0 (d, 1H) | ~120.0 |
| C-7 | - | ~127.0 |
| C-3a | - | ~126.0 |
| C-7a | - | ~135.0 |
| N-H | ~8.5 (br s, 1H) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
For this compound (C₁₁H₉Cl₂NO₂), the exact molecular weight can be calculated. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion, caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a characteristic cluster of peaks at M+, (M+2)+, and (M+4)+, with relative intensities that are indicative of two chlorine atoms.
The primary fragmentation pathway for indole-3-acetate (B1200044) esters involves the cleavage of the C-C bond adjacent to the indole ring, leading to the loss of the methoxycarbonyl group (·COOCH₃) as a radical. researchgate.net This results in the formation of a stable dichlorinated skatole cation.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | Molecular Ion | 257/259/261 | Exhibits characteristic M/M+2/M+4 isotope pattern for two chlorine atoms. |
| [M-59]⁺ | Loss of ·COOCH₃ | 198/200/202 | Represents the stable dichlorinated skatole cation; would be a major fragment. researchgate.net |
UV-Visible and Infrared (IR) Spectroscopy
UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The indole ring system is a strong chromophore. This compound is expected to exhibit characteristic absorption maxima (λ_max) in the UV range, typically around 220 nm and 280 nm, which are characteristic of the indole electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. vscht.czlibretexts.org The IR spectrum of this compound would display several characteristic absorption bands.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretch | 3400-3300 |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C=O (Ester) | Stretch | 1750-1735 docbrown.info |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-O (Ester) | Stretch | 1300-1200 docbrown.info |
| C-Cl (Aryl Chloride) | Stretch | 850-550 libretexts.org |
Chromatographic Separation and Quantification Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying this compound and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC is most commonly employed for indole derivatives. asm.orgnih.gov
A typical analysis would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like acetic or formic acid) to ensure sharp peak shapes by suppressing the ionization of any acidic impurities. nih.gov Detection can be achieved using a UV detector set to one of the compound's absorption maxima (e.g., 280 nm) or, for higher specificity and sensitivity, a fluorescence or mass spectrometry detector. nih.govresearchgate.net
Table 4: Example HPLC Method for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or Mass Spectrometry (LC-MS) |
| Injection Volume | 10-20 µL |
Gas Chromatography – Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of GC with the detection power of MS. It is exceptionally well-suited for the trace analysis of volatile and thermally stable compounds. researchgate.net As a methyl ester, this compound is sufficiently volatile for GC analysis without requiring further derivatization, which is often necessary for its parent carboxylic acid. researchgate.netnih.gov
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS column). notulaebotanicae.ro The separated components then enter the mass spectrometer, which serves as the detector. The MS can be operated in full scan mode to acquire a complete mass spectrum for identification or in Selected Ion Monitoring (SIM) mode. In SIM mode, the spectrometer is set to detect only specific ions characteristic of the target compound (e.g., m/z 257, 259, 198, 200), providing a significant increase in sensitivity and selectivity for trace-level quantification. researchgate.net
Table 5: Example GC-MS Method for Trace Analysis of this compound
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness notulaebotanicae.ro |
| Carrier Gas | Helium, constant flow |
| Injector Temp. | 280 °C |
| Oven Program | Temperature gradient (e.g., 60 °C hold, ramp to 280 °C) notulaebotanicae.ro |
| MS Ionization | Electron Impact (EI), 70 eV |
| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |
| Monitored Ions (SIM) | m/z 257, 259, 198, 200 |
Determination of Absolute Configuration and Stereochemical Analysis
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical aspect of its chemical identity and biological activity. For complex molecules such as this compound, which may possess stereogenic centers, advanced analytical techniques are indispensable for unambiguous stereochemical assignment. This section details the application of X-ray diffraction and Vibrational Circular Dichroism (VCD) as powerful methods for elucidating the absolute configuration and conformational properties of this and related indole compounds.
X-ray Diffraction Studies
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise coordinates of each atom in the crystal lattice. americanlaboratory.com This technique allows for the direct visualization of the molecular structure, including the absolute configuration if a heavy atom is present, and offers detailed insights into intermolecular interactions that stabilize the crystal packing. nih.gov
For a compound like this compound, single-crystal X-ray diffraction would be the primary method to establish its solid-state conformation and absolute stereochemistry. The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step, particularly for oils or compounds that are difficult to crystallize. americanlaboratory.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not publicly available, the table below illustrates typical data that would be obtained from such an analysis, based on studies of similar halogenated indole derivatives. researchgate.netresearchgate.net The presence of chlorine atoms in the molecule is advantageous for the determination of the absolute configuration using anomalous dispersion effects.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C11H9Cl2NO2 |
| Formula Weight | 258.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 Å |
| b (Å) | 12.3 Å |
| c (Å) | 10.1 Å |
| β (°) | 95.5° |
| Volume (Å3) | 1045 Å3 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm3) | 1.64 g/cm3 |
The analysis of the crystal structure would reveal crucial details about the conformation of the acetate side chain relative to the indole ring and the planarity of the bicyclic system. Furthermore, intermolecular interactions such as hydrogen bonding (if applicable) and halogen bonding, which can influence the compound's physical properties and biological interactions, would be elucidated. nih.govnih.gov
Vibrational Circular Dichroism (VCD) Techniques
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org It is a powerful tool for determining the absolute configuration of chiral molecules in solution, making it an excellent complementary technique to solid-state X-ray diffraction. americanlaboratory.com The VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure in its solution-state environment. researchgate.net
The application of VCD to determine the absolute configuration of a compound like this compound involves a comparison of the experimental VCD spectrum with a theoretically predicted spectrum. nih.gov The theoretical spectrum is calculated using quantum chemical methods, typically Density Functional Theory (DFT), for a specific enantiomer of the molecule. americanlaboratory.comnih.gov If the experimental and calculated spectra show good agreement in terms of sign and relative intensity of the VCD bands, the absolute configuration of the sample is assigned as the one used in the calculation. americanlaboratory.com If the spectra are mirror images, the sample has the opposite absolute configuration.
A key advantage of VCD is that it does not require crystallization of the sample, which is often a bottleneck in X-ray analysis. americanlaboratory.com It can be used to analyze oils, amorphous solids, and solutions, providing valuable stereochemical information under various conditions. nih.gov For complex molecules like indole alkaloids, VCD has been successfully used to establish their absolute configurations. nih.govunapiquitos.edu.pe
The table below outlines the key steps and findings in a typical VCD analysis for determining the absolute configuration of a chiral molecule.
| Step | Description | Expected Outcome for this compound |
|---|---|---|
| 1. Sample Preparation | The chiral compound is dissolved in a suitable deuterated solvent (e.g., CDCl3) to avoid interference from solvent absorption in the IR region. americanlaboratory.com | A clear solution of the compound at an appropriate concentration for VCD measurement. |
| 2. Experimental VCD Measurement | The VCD and IR spectra are recorded on a VCD spectrometer. unapiquitos.edu.pe | An experimental VCD spectrum showing positive and negative bands corresponding to the vibrational modes of the molecule. |
| 3. Computational Modeling | The 3D structure of one enantiomer (e.g., the R-enantiomer) is built and its conformational space is explored. The geometries of the most stable conformers are optimized using DFT. | A set of low-energy conformers with their relative populations. |
| 4. VCD Spectrum Calculation | The VCD spectrum for each stable conformer is calculated using DFT. A population-weighted average spectrum is then generated. nih.gov | A theoretical VCD spectrum for the chosen enantiomer. |
| 5. Comparison and Assignment | The experimental VCD spectrum is compared with the calculated spectrum. americanlaboratory.com | A definitive assignment of the absolute configuration of the synthesized this compound based on the match between the experimental and theoretical spectra. |
Theoretical and Computational Chemistry of Methyl 4,7 Dichloroindole 3 Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio, Semi-Empirical)
Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. These methods, which include Density Functional Theory (DFT), Ab Initio, and semi-empirical approaches, are used to determine molecular structure, energy, and various other electronic properties. Such calculations are foundational for understanding the behavior of compounds like indole (B1671886) derivatives. researchgate.net However, specific quantum chemical studies on Methyl 4,7-dichloroindole-3-acetate have not been identified in a review of available literature.
The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its reactivity. Quantum chemical methods can be employed to predict parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding how a molecule will interact with other chemical species. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net While these predictive studies are common for many organic molecules, specific data regarding the electronic structure and reactivity of this compound is not available in published research.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and the energy associated with each arrangement. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding a molecule's flexibility and how it might bind to a biological target. While computational methods are well-suited for this type of analysis, a specific conformational analysis and the corresponding energy landscape for this compound have not been reported in the scientific literature.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. nih.gov These simulations are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net Given the structural similarity of this compound to other biologically active indole compounds, it is a candidate for such studies. However, there are no specific molecular modeling or docking simulation studies for this compound reported in the available scientific literature.
Chemoinformatic Approaches in Drug Discovery and Materials Science
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. This can involve the analysis of large chemical databases, the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, and the identification of quantitative structure-activity relationships (QSAR). While chemoinformatic tools could be applied to this compound to predict its potential biological activities or material properties, no such specific studies have been published.
Biochemical Pathways and Metabolic Fate of Halogenated Indole Acetates in Biological Systems
Biosynthesis of Chlorinated Indole-3-acetic Acids in Plants
The biosynthesis of chlorinated auxins is a specialized pathway found in certain plant species. Research on developing pea seeds (Pisum sativum) has been pivotal in uncovering the mechanisms behind the formation of 4-chloroindole-3-acetic acid (4-Cl-IAA), the most well-studied chlorinated auxin. nih.gov
Evidence strongly indicates that the chlorination step occurs early in the biosynthetic pathway, at the level of the precursor tryptophan, rather than on the final indole-3-acetic acid molecule. nih.govasm.org In pea seeds, the primary pathway for both IAA and 4-Cl-IAA synthesis is the indole-3-pyruvic acid (IPyA) pathway. nih.gov This involves parallel processes where tryptophan is converted to IAA, and 4-chlorotryptophan is converted to 4-Cl-IAA. nih.gov
The key steps are:
Chlorination of Tryptophan: The chlorine atom is incorporated to form 4-chlorotryptophan. The specific enzymes responsible for this chlorination in plants are still under investigation.
Transamination: Aminotransferase enzymes convert 4-chlorotryptophan into 4-chloroindole-3-pyruvic acid (4-Cl-IPyA), a previously unreported intermediate that was identified through this research. nih.gov
Conversion to 4-Cl-IAA: The 4-Cl-IPyA is then further metabolized to produce 4-chloroindole-3-acetic acid. nih.gov
Metabolism experiments have confirmed that labeled tryptophan can be converted to 4-Cl-IAA, and that the main auxin in the later stages of pea seed development is 4-Cl-IAA, often accumulating to levels far exceeding those of standard IAA. nih.gov It is scientifically plausible that the biosynthesis of a dichlorinated compound like 4,7-dichloroindole-3-acetic acid would follow a similar pathway, originating from a 4,7-dichlorotryptophan precursor.
The introduction of halogenase genes from bacteria into plants has also shown the potential for in vivo production of halogenated auxins. For example, expressing the tryptophan 5-halogenase gene (PyrH) in Arabidopsis thaliana resulted in the formation of 5-chloro-3-indole acetic acid. nih.gov This demonstrates the feasibility of engineering plants to produce novel halogenated compounds. nih.gov
Catabolism and Biotransformation Studies in Microorganisms
Microorganisms, particularly soil and plant-associated bacteria, have evolved diverse catabolic pathways to utilize plant-derived compounds like indole-3-acetic acid as a source of carbon and energy. biorxiv.orgplos.org The degradation of halogenated IAAs has been specifically studied in certain bacterial strains, providing insight into their metabolic fate.
Studies with the nitrogen-fixing bacterium Bradyrhizobium japonicum have shown that it can metabolize chlorinated IAAs. asm.org The bacterium degrades 4-chloro-IAA and 5-chloro-IAA, although to different extents, suggesting that the position of the chlorine atom on the indole (B1671886) ring influences the metabolic process. asm.org The degradation process is characterized by the disappearance of the characteristic indole UV spectrum, indicating a modification of the ring structure. asm.org
The general bacterial degradation of IAA is often encoded by iac or iad gene clusters, which are responsible for the aerobic breakdown of IAA into central metabolites like catechol. biorxiv.orgresearchgate.net These operons contain genes for enzymes that sequentially break down the IAA molecule. It is likely that the degradation of chlorinated IAAs proceeds through a similar enzymatic cascade, initiated by an oxidation of the indole ring.
The catabolism of both IAA and its chlorinated analogues by Bradyrhizobium japonicum proceeds through a novel pathway involving several key intermediates. The initial step is the oxidation of the IAA molecule at the C2 position of the indole ring to form a dioxindole derivative. asm.org
The proposed degradation pathway begins with:
Oxidation to Dioxindole-3-acetic acid: The first step is the conversion of the chloro-IAA to its corresponding chloro-dioxindole-3-acetic acid. asm.org
Side Chain Elimination: The acetic acid side chain is then removed, yielding a chloro-dioxindole. asm.org
Further Oxidation and Hydrolysis: The dioxindole intermediate can be further oxidized to a chloro-isatin. This compound is unstable in aqueous solution and can be hydrolyzed to a chloro-isatinic acid, which in turn can spontaneously break down to chloro-anthranilic acid. asm.org
A significant finding is that the metabolic fate depends on the position of the chlorine atom. In B. japonicum, the degradation of 5-Cl-IAA proceeds through to 5-Cl-anthranilic acid. In contrast, the catabolism of 4-Cl-IAA appears to halt at the 4-Cl-dioxindole stage, with no further metabolites detected. asm.org This suggests that the chlorine at the 4-position may inhibit the activity of the enzyme responsible for cleaving the five-membered ring of the dioxindole intermediate.
Based on these findings, the metabolic pathway for Methyl 4,7-dichloroindole-3-acetate in similar microorganisms would likely involve an initial oxidation to a dichlorinated dioxindole derivative. The subsequent fate of this intermediate would depend on the ability of the microbial enzymes to process the dichlorinated ring structure.
Table of Identified Metabolic Intermediates in Bradyrhizobium japonicum
| Substrate | Detected Metabolic Intermediates |
| Indole-3-acetic acid (IAA) | Dioxindole-3-acetic acid, Dioxindole, Isatin, Isatinic acid, Anthranilic acid |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 4-Cl-dioxindole-3-acetic acid, 4-Cl-dioxindole |
| 5-Chloroindole-3-acetic acid (5-Cl-IAA) | 5-Cl-dioxindole-3-acetic acid, 5-Cl-isatin, 5-Cl-anthranilic acid |
Data sourced from studies on the catabolism of IAA and Chloro-IAAs in Bradyrhizobium japonicum. asm.org
Potential Research Applications of Methyl 4,7 Dichloroindole 3 Acetate
As a Chemical Probe for Investigating Biological Processes
While direct studies employing Methyl 4,7-dichloroindole-3-acetate as a chemical probe are not extensively documented, the broader class of indole (B1671886) derivatives is widely recognized for its ability to interact with biological targets. nih.gov Halogenated indoles, in particular, have been identified in marine invertebrates and often exhibit significant biological activity, which is profoundly influenced by the presence and position of the halogen substituents. nih.gov The introduction of chlorine atoms at the 4 and 7 positions of the indole ring in this compound can alter its electronic properties, lipophilicity, and steric profile, potentially leading to specific interactions with proteins and other biological macromolecules.
The indole scaffold is a common feature in molecules that bind to a variety of biological targets. nih.gov Therefore, this compound could potentially be utilized as a probe to investigate the function of specific enzymes or receptors. For instance, related indole compounds have been used to study processes such as apoptosis and cell signaling. The acetate (B1210297) side chain also offers a handle for further chemical modification, such as the attachment of fluorescent tags or biotin, which would facilitate its use in biochemical and cell-based assays to pull down binding partners or visualize its subcellular localization.
Research into the biological activities of chlorinated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters, has demonstrated that these compounds can have potent effects on plant growth and development, differing from their non-halogenated counterparts. tandfonline.comresearchgate.net This suggests that halogenation plays a key role in modulating biological activity, a principle that could be extended to the investigation of biological processes in other organisms using this compound.
Precursor in the Development of Novel Pharmaceutical Research Candidates (e.g., anticancer agents)
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. researchgate.netmdpi.com The functionalization of the indole ring, including halogenation, is a common strategy to enhance the potency and selectivity of these drug candidates. researchgate.net Consequently, this compound represents a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
The acetate group at the 3-position of this compound provides a reactive site for further chemical elaboration. This allows for the construction of diverse chemical libraries by appending various pharmacophores, a common approach in drug discovery to optimize for activity and other drug-like properties. The synthesis of novel compounds derived from this precursor could lead to the identification of new anticancer agents with unique mechanisms of action.
Below is a table summarizing the anticancer activity of some related indole derivatives, illustrating the potential of this class of compounds.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole | PaCa2 | 0.8 | researchgate.net |
| 3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole | MCF7 | 1.6 | researchgate.net |
| 3-Aryl-2-(pyrid-3-yl)acrylonitrile derivative (2a) | Huh-7 | < 1 | nih.gov |
| 3-Aryl-2-(pyrid-3-yl)acrylonitrile derivative (2b) | Huh-7 | < 1 | nih.gov |
This table presents data for structurally related indole compounds to illustrate the potential of the indole scaffold in anticancer research.
Applications in Advanced Materials Science Research
The unique photophysical and electrochemical properties of indole-based molecules have led to their investigation in the field of materials science. researchgate.net Halogenation is a known strategy to modulate the electronic properties of organic molecules, making halogenated indoles like this compound interesting candidates for the development of novel organic materials. researchgate.net
The introduction of chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the indole system. This can be advantageous for creating materials with specific charge-transport properties, which are crucial for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A study on halogenated indolone derivatives demonstrated that core halogenation can impact the solid-state structure and the photophysical and electrochemical properties of the molecules. researchgate.net
The acetate functional group on this compound also offers a site for polymerization or for grafting onto other material surfaces, allowing for the creation of functional polymers or surface coatings with tailored properties. While direct applications of this compound in materials science are yet to be extensively explored, the known properties of related halogenated organic compounds suggest a promising avenue for future research.
Future Research Directions and Open Questions for Methyl 4,7 Dichloroindole 3 Acetate
Unexplored Synthetic Routes and Green Chemistry Approaches
The synthesis of indole (B1671886) derivatives is a well-established field, yet there is always room for improvement, particularly concerning environmental impact and efficiency. Future research into the synthesis of Methyl 4,7-dichloroindole-3-acetate should prioritize the development of novel, sustainable methodologies.
Current synthetic strategies often rely on classical methods that may involve harsh reagents, multiple protection/deprotection steps, and the use of hazardous solvents. A forward-looking approach would embrace the principles of green chemistry to mitigate these drawbacks.
Key areas for exploration include:
Catalytic C-H Activation: Direct functionalization of the indole core at the C3 position via C-H activation would represent a significant advancement. This approach could eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic route and reducing waste.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. nih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and controlled manufacturing process.
Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical energy to drive chemical reactions. nih.gov Investigating mechanochemical routes could dramatically reduce solvent waste, a key goal of green chemistry. nih.govbeilstein-journals.org
Bio-based Solvents and Catalysts: The replacement of conventional petroleum-based solvents with greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), should be investigated. unife.it Furthermore, the exploration of biocatalysts or earth-abundant metal catalysts could offer more sustainable alternatives to precious metal catalysts.
A comparison of potential green chemistry approaches is presented in the table below.
| Approach | Potential Advantages | Challenges |
| Catalytic C-H Activation | Atom economy, reduced steps | Catalyst development, regioselectivity |
| Flow Chemistry | Safety, scalability, reproducibility nih.gov | Initial equipment cost, process optimization |
| Mechanochemistry | Reduced solvent use, energy efficiency nih.gov | Scalability, reaction monitoring |
| Bio-based Solvents | Reduced environmental impact, renewability | Solvent compatibility, reaction efficiency |
Deeper Mechanistic Insights into Biological Interactions
The biological activity of indole compounds is vast and varied, with many approved drugs containing this heterocyclic motif. The specific biological roles of this compound are, however, not well understood. Elucidating the mechanisms by which this molecule interacts with biological systems is a critical area for future research.
Preliminary studies on related compounds suggest several avenues for investigation. For instance, some indole derivatives are known to interact with the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental stimuli. medchemexpress.com
Future research should focus on:
Target Identification: Employing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets of this compound.
Enzyme Inhibition Studies: Given the structural similarity to known enzyme inhibitors, screening this compound against panels of relevant enzymes (e.g., kinases, proteases) could reveal novel inhibitory activities.
Receptor Binding Assays: Investigating the binding affinity and functional activity of this compound at various receptors, including nuclear hormone receptors and G-protein coupled receptors.
Structural Biology: Co-crystallization of the compound with its biological targets would provide invaluable atomic-level insights into its binding mode, paving the way for rational drug design.
A summary of potential biological interaction studies is provided below.
| Research Area | Technique | Potential Outcome |
| Target Identification | Chemical Proteomics | Identification of protein binding partners |
| Enzyme Inhibition | Enzyme Assays | Discovery of novel enzyme inhibitory activity |
| Receptor Binding | Radioligand Binding Assays | Characterization of receptor interactions |
| Structural Biology | X-ray Crystallography | Elucidation of binding mode at the atomic level |
Novel Applications in Emerging Scientific Fields
Beyond its potential in medicinal chemistry, this compound may possess properties that make it suitable for a range of other applications. The unique electronic and structural features imparted by the dichloro substitution pattern could be harnessed in materials science and agrochemistry.
The field of organic electronics, for example, is constantly seeking new materials with tailored properties. The indole nucleus is a well-known electron-rich system, and its properties can be tuned through substitution.
Potential novel applications to be explored include:
Organic Electronics: Investigating the utility of this compound as a building block for organic semiconductors, conductive polymers, or materials for organic light-emitting diodes (OLEDs).
Agrochemicals: Given that the related compound 4-chloroindole-3-acetic acid is a known plant auxin, exploring the potential of this compound as a plant growth regulator, herbicide, or fungicide is a logical next step. semanticscholar.org
Chemical Sensing: The indole scaffold can be functionalized to create fluorescent probes for the detection of specific analytes. The development of sensors based on this compound could have applications in environmental monitoring and diagnostics.
The table below outlines some of the emerging fields where this compound could find application.
| Field | Potential Application | Rationale |
| Organic Electronics | Organic Semiconductor | Tunable electronic properties of the indole core |
| Agrochemicals | Plant Growth Regulator | Structural similarity to known plant auxins semanticscholar.org |
| Chemical Sensing | Fluorescent Probe | Functionalizable indole scaffold for analyte detection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
